![molecular formula C10H13NO3 B1596359 N-(4-Methoxybenzyl)glycine CAS No. 20839-78-5](/img/structure/B1596359.png)
N-(4-Methoxybenzyl)glycine
Overview
Description
N-(4-Methoxybenzyl)glycine is an organic compound with the molecular formula C10H13NO3 It is a derivative of glycine, where the amino group is substituted with a 4-methoxybenzyl group
Mechanism of Action
Target of Action
N-(4-Methoxybenzyl)glycine, also known as NSL-CG, has been identified to work against two major targets of SARS CoV-2, namely replication-transcription and RNA dependent polymerase . These targets play a crucial role in the replication and transcription of the virus, making them key points of intervention for antiviral drugs .
Mode of Action
The compound interacts with its targets through a process of molecular docking . This involves the compound binding to the active sites of the target proteins, thereby inhibiting their function . The exact nature of these interactions and the resulting changes at a molecular level are subject to ongoing research.
Biochemical Pathways
By inhibiting these pathways, the compound prevents the virus from replicating and transcribing its genetic material, thereby halting its lifecycle .
Result of Action
The primary result of this compound’s action is the inhibition of SARS CoV-2 replication and transcription . This can potentially halt the progression of the virus within the host organism.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Methoxybenzyl)glycine can be synthesized through the reaction of glycine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired product with high yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methoxybenzyl)glycine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
N-(4-Methoxybenzyl)glycine serves as a valuable building block in peptide synthesis. The methoxybenzyl group can act as a protecting group, allowing for the selective manipulation of the glycine residue during synthetic processes. This capability is critical in the assembly of complex peptides where the protection of functional groups is necessary to prevent unwanted reactions.
Case Study: Synthesis of Novel Peptides
Researchers have utilized this compound to synthesize novel peptides that exhibit enhanced biological activity. For instance, the compound has been linked to other bioactive molecules to create potential therapeutic agents targeting various diseases. The versatility of the methoxybenzyl group allows for modifications that can improve the pharmacological properties of these peptides .
Material Science
Self-Assembling Molecules
Due to its unique structure, this compound can be employed in the design of self-assembling molecules. The presence of both polar and non-polar functional groups facilitates the creation of materials with tunable hydrophobicity, making it suitable for applications in drug delivery systems and nanotechnology.
Data Table: Comparison with Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Benzylglycine | Amino Acid Derivative | Lacks methoxy substitution; used in peptide synthesis |
4-Methoxybenzoic Acid | Aromatic Carboxylic Acid | Serves as a precursor for synthesizing esters |
N-(2-Methoxybenzyl)glycine | Amino Acid Derivative | Different methoxy position affects reactivity |
N-(4-Fluorobenzyl)glycine | Amino Acid Derivative | Fluorine substitution alters biological activity |
Pharmacological Research
this compound has been studied for its interaction with glycine receptors, which are crucial in neurotransmission processes. Research indicates that derivatives of this compound may enhance GABAergic transmission, suggesting potential therapeutic roles in neurological disorders .
Mechanistic Insights
Studies have shown that this compound can modulate excitatory neurotransmission through its action on presynaptic glycine receptors, which could lead to novel treatments for conditions like anxiety and epilepsy .
Synthetic Methodologies
Microwave-Assisted Synthesis
The compound has been synthesized using microwave-assisted techniques, which improve reaction efficiency and yield. For example, ethyl N-(4-Methoxybenzyl)glycinate has been produced under optimized conditions that reduce reaction times significantly while maintaining high purity levels .
Comparison with Similar Compounds
N-(4-Methoxybenzyl)glycine can be compared with other similar compounds, such as:
N-(4-Methoxybenzyl)thiosemicarbazone: This compound has shown cytotoxic properties and is used in coordination chemistry with metals like ruthenium.
N-(4-Methoxybenzyl)amide derivatives: These compounds are used in the synthesis of peptoids and other bioactive molecules.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzyl group provides a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Biological Activity
N-(4-Methoxybenzyl)glycine (MBG) is an organic compound characterized by the molecular formula C₁₀H₁₃NO₃. It consists of a glycine backbone with a 4-methoxybenzyl group attached to the nitrogen atom. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of both polar (carboxyl group) and non-polar (methoxybenzyl group) functional groups in MBG allows it to serve as a versatile building block in the synthesis of novel compounds. The methoxybenzyl moiety is often used in the preparation of protected amino acids, which can be utilized in peptide synthesis. For example, MBG can be converted into various derivatives through acylation reactions, enhancing its potential therapeutic applications .
Biological Activities
This compound exhibits several biological activities that highlight its relevance in pharmacology:
- Anticancer Activity : Studies have shown that derivatives of MBG possess significant cytotoxic effects against various hematologic and solid tumor cell lines. For instance, compounds synthesized from MBG demonstrated moderate to significant activity against multiple cancer cell lines at concentrations of 100 µM .
- Binding Affinity : Interaction studies indicate that MBG has a binding affinity for various biological targets, including receptor tyrosine kinases such as EGFR and HER-2. These interactions suggest potential roles in signaling pathways relevant to cancer progression .
- Neuroprotective Effects : Research indicates that MBG may have neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies
- Cytotoxicity Studies : In a study evaluating the cytotoxicity of novel compounds derived from MBG, researchers found that several analogues exhibited potent inhibitory activity against receptor tyrosine kinases involved in cancer signaling pathways. The study highlighted the potential of these compounds as anticancer agents .
- Peptide Synthesis Applications : MBG has been employed as a protecting group in peptide synthesis, demonstrating its utility in creating complex peptide structures without compromising biological activity. Its ability to be easily removed post-synthesis makes it an attractive option for chemists .
Comparative Analysis
The following table summarizes the unique features of this compound compared to structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
N-Benzylglycine | Amino Acid Derivative | Lacks methoxy substitution; used in peptide synthesis |
4-Methoxybenzoic Acid | Aromatic Carboxylic Acid | Serves as a precursor for synthesizing esters |
N-(2-Methoxybenzyl)glycine | Amino Acid Derivative | Different methoxy position affects reactivity |
N-(4-Fluorobenzyl)glycine | Amino Acid Derivative | Fluorine substitution alters biological activity |
The specific methoxy substitution on the benzyl ring in MBG influences both its reactivity and biological properties compared to these similar compounds .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOHOHDWOLGNLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306956 | |
Record name | N-(4-Methoxybenzyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20839-78-5 | |
Record name | 20839-78-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxybenzyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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